4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C22H24N4OS. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and material science. The presence of the triazole ring and the benzyloxy group contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-(benzyloxy)benzaldehyde with cyclohexylamine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Material Science: It is explored for its use in the development of new materials with unique properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexyl group provides steric bulk, potentially enhancing selectivity for certain biological targets. The benzyloxy group may improve solubility and membrane permeability, while the thiol group offers reactive sites for further chemical modifications.
Properties
Molecular Formula |
C22H24N4OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H24N4OS/c28-22-25-24-21(19-11-5-2-6-12-19)26(22)23-15-18-10-7-13-20(14-18)27-16-17-8-3-1-4-9-17/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16H2,(H,25,28)/b23-15+ |
InChI Key |
YAYCDEASUJQTQN-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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